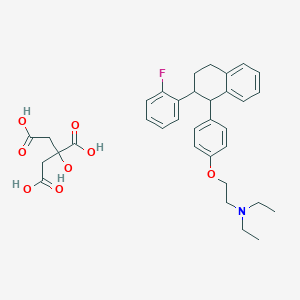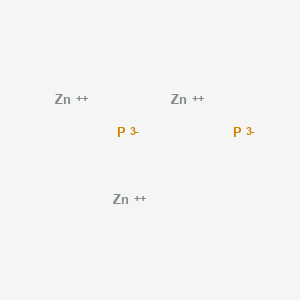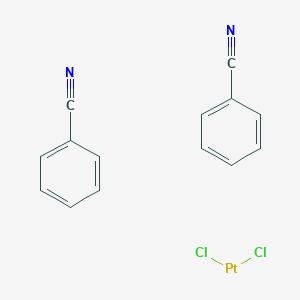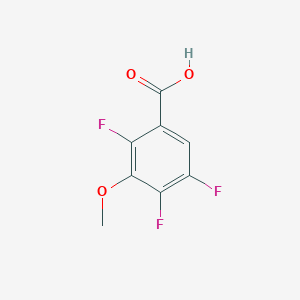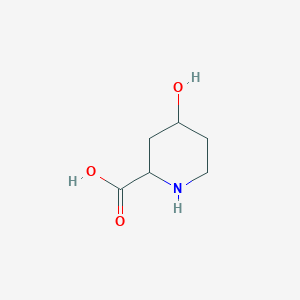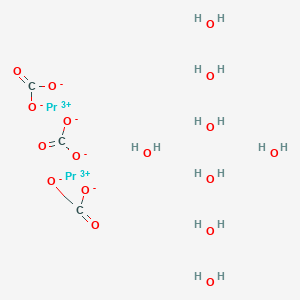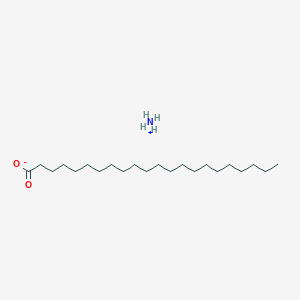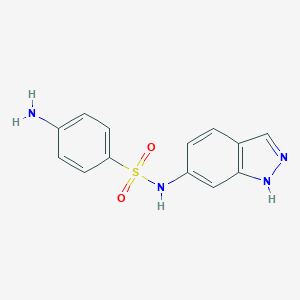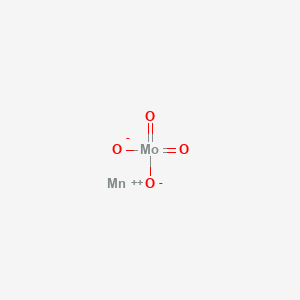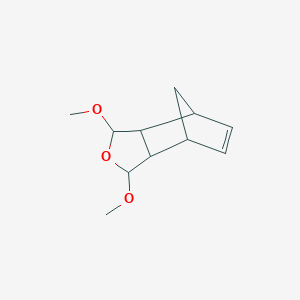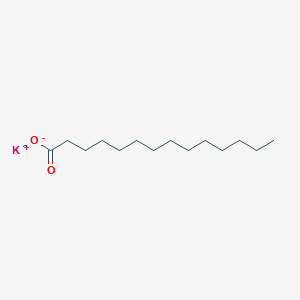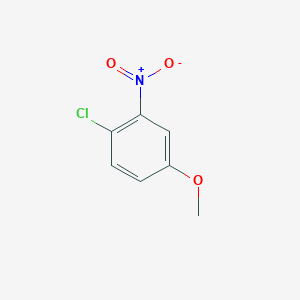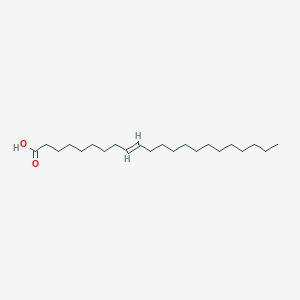
(E)-Docos-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Docos-9-enoic acid, also known as D9E or cervonic acid, is a long-chain unsaturated fatty acid that is naturally found in the brain and nervous system. It is a member of the omega-9 family of fatty acids and has been shown to have numerous biochemical and physiological effects on the body. In recent years, there has been increasing interest in the potential therapeutic applications of D9E, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression.
Mécanisme D'action
The exact mechanism of action of (E)-Docos-9-enoic acid is not fully understood, but it is believed to act through a variety of pathways in the body. One key pathway is through its effects on the endocannabinoid system, which plays a critical role in regulating mood, appetite, and pain sensation. (E)-Docos-9-enoic acid has been shown to activate the CB1 receptor in the brain, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
(E)-Docos-9-enoic acid has been shown to have numerous biochemical and physiological effects on the body. It is a key component of brain and nervous system tissue, and has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It may also have potential as a treatment for depression and anxiety, as it has been shown to have mood-stabilizing effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-Docos-9-enoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of producing pure (E)-Docos-9-enoic acid, which may limit its use in large-scale experiments.
Orientations Futures
There are numerous potential future directions for research on (E)-Docos-9-enoic acid. One area of particular interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Future studies may also investigate its effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, researchers may explore novel methods for synthesizing (E)-Docos-9-enoic acid, which could make it more accessible for use in large-scale experiments.
Méthodes De Synthèse
(E)-Docos-9-enoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of oleic acid, a common dietary fatty acid, to (E)-Docos-9-enoic acid using a specialized enzyme called Elovl2. This method has been shown to be highly efficient and can produce large quantities of pure (E)-Docos-9-enoic acid.
Applications De Recherche Scientifique
(E)-Docos-9-enoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of areas. One area of particular interest is its role in the prevention and treatment of neurological disorders. Studies have shown that (E)-Docos-9-enoic acid can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for depression and anxiety.
Propriétés
Numéro CAS |
14134-53-3 |
|---|---|
Nom du produit |
(E)-Docos-9-enoic acid |
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
(E)-docos-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+ |
Clé InChI |
IABRXGNOPGPXAW-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Synonymes |
9-Docosenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




